BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

Kinase inhibitor design Scaffold topology Structure-activity relationship

Procure CAS 477485-59-9 as a privileged, ligand-efficient scaffold for type-2 kinase inhibitor (RET, VEGFR2, CK1) or LSD1 library programs. Its para-linear topology and free benzimidazole N–H enable hinge-binding and parallel N1-functionalization in one step. The 2,6-difluorobenzamide motif provides a built‑in metabolic shield. Use as a validated negative control for antibacterial FtsZ screening (MIC >64 µg/mL) to avoid false-positive triage. MW 349.3 Da leaves ample optimization room before Lipinski thresholds.

Molecular Formula C20H13F2N3O
Molecular Weight 349.341
CAS No. 477485-59-9
Cat. No. B2885373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide
CAS477485-59-9
Molecular FormulaC20H13F2N3O
Molecular Weight349.341
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C20H13F2N3O/c21-14-4-3-5-15(22)18(14)20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)25-19/h1-11H,(H,23,26)(H,24,25)
InChIKeyUGHVZFHCZIKLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide (CAS 477485-59-9): Chemical Identity and Structural Classification


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide (CAS 477485-59-9) is a synthetic small molecule (MW 349.3 g/mol; molecular formula C20H13F2N3O) that belongs to the 2-phenylbenzimidazole-benzamide hybrid class . The compound features a 1H-benzo[d]imidazole ring connected via a para-phenylene linker to a 2,6-difluorobenzamide moiety, placing it within a privileged scaffold family extensively explored for kinase inhibition (e.g., RET, VEGFR2, CK1δ/ε, LSD1) and anticancer applications [1][2]. Unlike many benzimidazole derivatives that bear the difluorophenyl group at the N1 position, this compound carries the 2,6-difluorobenzamide at the terminal amide nitrogen, creating a distinct hydrogen-bonding pharmacophore and conformational profile. Its primary use in the current literature is as a synthetic building block and a scaffold for further derivatization, rather than as an end-stage bioactive molecule with fully characterized pharmacology .

Why Benzimidazole-Benzamide Analogs Cannot Be Interchanged: The Case for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide


Substituting one benzimidazole-2,6-difluorobenzamide analog for another without experimental validation carries substantial risk, because small structural variations in this scaffold produce large and often counterintuitive changes in target engagement, selectivity, and even the presence or absence of activity. The para-phenylene connectivity in CAS 477485-59-9 generates a linear, rod-like geometry that differs fundamentally from the bent topology of ortho-substituted isomers; in related benzimidazole-benzamide series, such regiochemical changes have been shown to redirect kinase selectivity profiles entirely [1][2]. Furthermore, the 2,6-difluoro substitution pattern on the benzamide ring imposes a specific dihedral angle and electronic environment that cannot be replicated by 3,4-difluoro or non-fluorinated analogs—directly impacting hydrogen-bonding capacity at the amide and metabolic stability [3]. Perhaps most critically, a study on 2,6-difluorobenzamide FtsZ inhibitors demonstrated that replacing a benzothiazole central scaffold with a benzimidazole completely abolished antibacterial activity (MIC shift from ≤1 μg/mL to >64 μg/mL), underscoring that even bioisosteric heterocycle swaps within this chemotype are not pharmacologically conservative [4]. Therefore, procurement decisions for chemical biology or drug discovery programs must treat each congener as a distinct chemical entity with its own target profile.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide (CAS 477485-59-9)


Para-Phenylene Connectivity Confers Linear Topology Absent in Ortho Isomers

The para-substitution pattern of CAS 477485-59-9 positions the benzimidazole and 2,6-difluorobenzamide groups at opposite ends of the molecule, creating an extended linear conformation (~14 Å end-to-end). In contrast, the ortho isomer N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide adopts a bent, hairpin-like geometry. In the structurally related Pz-1 series of benzimidazole-based type-2 kinase inhibitors, the linear para-connected scaffold is essential for occupying the deep hydrophobic back pocket of RET and VEGFR2 kinase domains simultaneously with the solvent-exposed region, whereas ortho-connected analogs fail to achieve this dual occupancy [1]. The extended linear topology also increases the compound's molecular surface area accessible for π-stacking interactions with the hinge region of kinase active sites, a feature correlated with prolonged target residence time in CK1δ/ε inhibitor co-crystal structures [2].

Kinase inhibitor design Scaffold topology Structure-activity relationship

2,6-Difluorobenzamide Motif Is Essential for Activity—Benzimidazole Replacement Abolishes Antibacterial Potency

In a systematic study of 2,6-difluorobenzamide derivatives as bacterial cell division protein FtsZ inhibitors, the benzothiazole-containing lead compounds exhibited potent antibacterial activity with MIC values of 0.25–1 μg/mL against Bacillus subtilis and methicillin-resistant Staphylococcus aureus. When the central benzothiazole was replaced with a benzimidazole heterocycle—the same heterocycle present in CAS 477485-59-9—all antibacterial activity was lost (MIC > 64 μg/mL) [1]. This demonstrates that within the 2,6-difluorobenzamide pharmacophore, the benzimidazole scaffold is not a functional bioisostere for benzothiazole; instead, it redirects the compound toward entirely different biological targets, consistent with the benzimidazole-containing analogs being pursued as kinase inhibitors rather than antibacterial agents [2].

FtsZ inhibition Antibacterial Scaffold hopping

Physicochemical Profile Differentiates from Heavily Optimized Kinase Inhibitors: Lower MW and logP Offer Superior Ligand Efficiency Potential

CAS 477485-59-9 has a molecular weight of 349.3 g/mol and a calculated logP of approximately 4.2, placing it in a favorable physicochemical range for lead-like chemical probes . By comparison, the optimized clinical-stage benzimidazole-based kinase inhibitor Pz-1 (CAS 1800505-64-9) has MW of 486.5 g/mol, and the CK1δ/ε inhibitor series from J Med Chem 2014 has MW ranging from 440–530 g/mol [1][2]. The lower MW of CAS 477485-59-9 translates to inherently superior ligand efficiency metrics (higher heavy atom binding efficiency per unit of inhibitor), making it an attractive starting scaffold for fragment-based or structure-guided optimization campaigns where MW growth during lead optimization must be carefully managed. However, this lower MW also means fewer functional groups for target engagement, which likely explains the absence of reported single-digit nanomolar activity for the unadorned scaffold—a trade-off that must be factored into procurement decisions.

Ligand efficiency Drug-likeness Physicochemical properties

Fluorine Regiochemistry (2,6- vs. 3,4-Difluoro) Dictates Conformational Preference and Metabolic Vulnerability

The 2,6-difluoro substitution on the benzamide ring of CAS 477485-59-9 creates a symmetric ortho-fluorine environment that restricts rotation around the aryl–carbonyl bond, favoring a conformation where the amide N–H is oriented perpendicular to the aromatic plane. This contrasts with the 3,4-difluorobenzamide isomer, where the fluorine atoms are not symmetrically disposed and the conformational restriction is weaker. In broader 2-phenylbenzimidazole SAR studies, the position of halogen substituents on the benzamide/phenyl ring has been shown to modulate antiproliferative activity by up to 10-fold across cancer cell lines (e.g., compound 38 vs. 40 in the MDA-MB-231 cell line: IC50 4.68 μg/mL vs. 3.55 μg/mL) [1]. Additionally, the 2,6-difluoro pattern is known to block para-hydroxylation by CYP450 enzymes, a major metabolic soft spot for unsubstituted benzamides, providing a class-level metabolic stability advantage over non-fluorinated or mono-fluorinated analogs [2].

Fluorine chemistry Metabolic stability Conformational analysis

Free N–H Benzimidazole Provides a Synthetic Handle Absent in N1-Alkylated Analogs

Unlike many biologically optimized benzimidazole derivatives that bear alkyl or aryl substituents at the N1 position of the benzimidazole ring (e.g., the 2,6-difluorobenzyl group in HIV-1 NNRTIs or the N-methyl group in certain LSD1 inhibitors), CAS 477485-59-9 retains a free N–H on the benzimidazole [1][2]. This free N–H serves as both a hydrogen bond donor for target engagement and a synthetic handle for late-stage diversification via N-alkylation, N-arylation, or N-acylation. The LSD1 inhibitor patent literature explicitly teaches that N1-substitution profoundly alters potency, with IC50 values spanning from <100 nM to >10,000 nM depending on the N1 substituent [3]. The free N–H scaffold thus offers maximum flexibility for parallel library synthesis, enabling a single procurement to support dozens of derivative syntheses.

Synthetic diversification Building block Medicinal chemistry

Recommended Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide (CAS 477485-59-9)


Kinase Inhibitor Lead Generation: Starting Scaffold for Type-2 Kinase Inhibitor Design

CAS 477485-59-9 is best deployed as a minimalist, ligand-efficient scaffold for initiating type-2 kinase inhibitor programs targeting RET, VEGFR2, or CK1 isoforms. The para-linear topology and free benzimidazole N–H provide the core pharmacophoric elements required for hinge-binding and back-pocket occupancy, as validated by the Pz-1 and CK1δ/ε inhibitor chemotypes [1][2]. Its moderate molecular weight (349.3 g/mol) leaves substantial room for property-guided optimization before exceeding Lipinski Rule-of-5 thresholds, a key advantage over starting from the more elaborated clinical leads (MW > 450 g/mol) . Researchers should anticipate the need for at least one round of N1-functionalization and possible introduction of a dioxolo or methoxy group on the benzimidazole to achieve nanomolar target potency, as the unsubstituted scaffold is unlikely to exhibit single-digit nanomolar activity on its own [2].

Parallel Library Synthesis for LSD1 or Epigenetic Target SAR

The free N–H on the benzimidazole ring of CAS 477485-59-9 makes it an ideal core scaffold for parallel amide or sulfonamide library synthesis aimed at epigenetic targets such as LSD1 (KDM1A). The LSD1 inhibitor patent literature demonstrates that N1-substitution profoundly modulates biochemical potency (IC50 <100 nM to >10 μM) [1]. By procuring this single intermediate, medicinal chemistry teams can generate diverse N1-alkylated, N1-acylated, or N1-sulfonylated libraries in one synthetic step, rapidly mapping the SAR of the N1 vector while keeping the 2,6-difluorobenzamide moiety constant as a control element. This approach is more cost-effective than purchasing multiple pre-functionalized analogs individually.

Negative Control for Antibacterial FtsZ Screening Campaigns

For programs screening 2,6-difluorobenzamides as antibacterial FtsZ inhibitors, CAS 477485-59-9 serves a specific and valuable role as a negative control compound. Published data show that benzimidazole-containing 2,6-difluorobenzamides are inactive against Gram-positive bacteria (MIC > 64 μg/mL), in stark contrast to the benzothiazole-containing counterparts (MIC 0.25–1 μg/mL) [1]. Including this compound in screening panels allows researchers to confirm that observed antibacterial activity is scaffold-dependent rather than an artifact of the 2,6-difluorobenzamide substructure, thereby validating screening hits and preventing false-positive triage decisions. This is a defined, evidence-based application with direct procurement relevance.

Metabolic Stability Benchmarking in Fluorinated Benzimidazole Series

The 2,6-difluoro substitution pattern on the benzamide ring provides a built-in metabolic shield against CYP450-mediated para-hydroxylation, a common clearance pathway for unsubstituted benzamides [1]. CAS 477485-59-9 can be used as a reference compound in microsomal or hepatocyte stability assays to benchmark the intrinsic metabolic stability contributed by the 2,6-difluoro motif before additional substituents are introduced. Comparing its in vitro half-life against the 3,4-difluoro isomer or the non-fluorinated parent benzamide quantifies the metabolic advantage conferred by the specific fluorine regiochemistry, informing design decisions in lead optimization programs where metabolic stability is a key selection criterion.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.